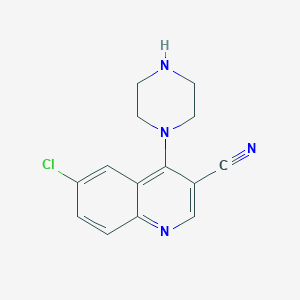
6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chloro group at the 6th position, a piperazinyl group at the 4th position, and a carbonitrile group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinoline-3-carbonitrile.
Piperazine Substitution: The 6-chloroquinoline-3-carbonitrile is then reacted with piperazine under suitable conditions to introduce the piperazinyl group at the 4th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6th position .
Scientific Research Applications
6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and antibacterial drugs.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a reference standard in pharmaceutical testing and quality control.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in the context of its antibacterial activity, the compound may inhibit bacterial enzymes or disrupt bacterial cell membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(piperazin-1-yl)quinoline: Similar structure but lacks the carbonitrile group.
4-(Piperazin-1-yl)quinoline-3-carbonitrile: Similar structure but lacks the chloro group.
6-Chloroquinoline-3-carbonitrile: Similar structure but lacks the piperazinyl group.
Uniqueness
6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is unique due to the presence of all three functional groups (chloro, piperazinyl, and carbonitrile) on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13ClN4 |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-chloro-4-piperazin-1-ylquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H13ClN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2 |
InChI Key |
RQAWLXIPACTIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B11851751.png)
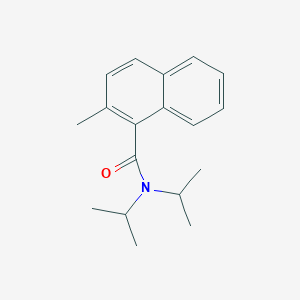
![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)
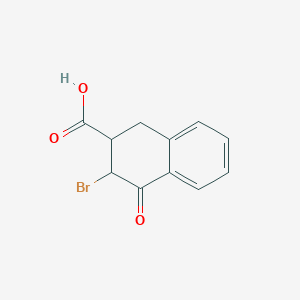
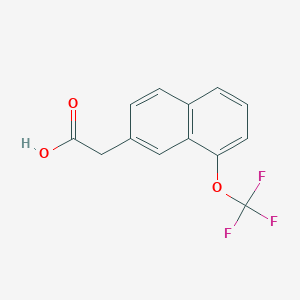

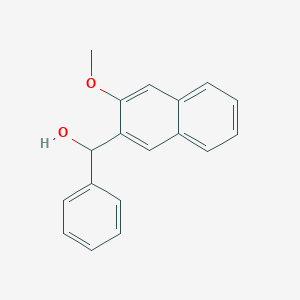
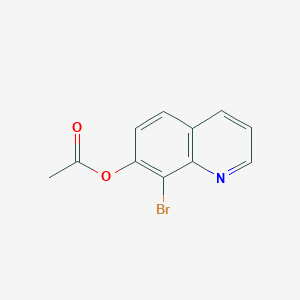
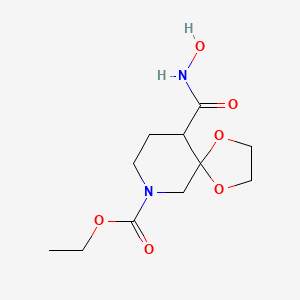

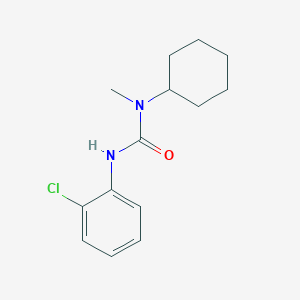
![tert-Butyl 3-(hydroxymethyl)-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11851831.png)
![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)

